methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate
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Overview
Description
Methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Aminomethylation: The alkylated pyrazole undergoes aminomethylation using formaldehyde and a secondary amine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for use in organic electronics due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: The compound can inhibit the COX pathway, reducing the production of pro-inflammatory prostaglandins. It may also interfere with kinase signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Used in the synthesis of guanidine alkaloids and as a dye intermediate.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Uniqueness
Methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate is unique due to its combined structural features of a pyrazole ring and a benzoate ester, which confer distinct electronic properties and biological activities not commonly found in similar compounds.
Properties
Molecular Formula |
C16H21N3O2 |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
methyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzoate |
InChI |
InChI=1S/C16H21N3O2/c1-4-19-11-15(12(2)18-19)10-17-9-13-5-7-14(8-6-13)16(20)21-3/h5-8,11,17H,4,9-10H2,1-3H3 |
InChI Key |
JSNHZYLVMZLBRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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